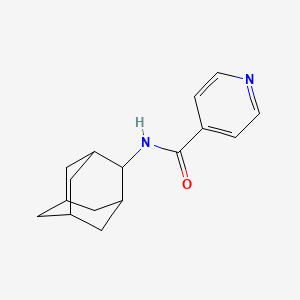

N-(2-adamantyl)pyridine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(12-1-3-17-4-2-12)18-15-13-6-10-5-11(8-13)9-14(15)7-10/h1-4,10-11,13-15H,5-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFCYNYOOCZBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 2 Adamantyl Pyridine 4 Carboxamide

Established Synthetic Routes to N-(2-adamantyl)pyridine-4-carboxamide

The primary and most established method for synthesizing this compound is through the formation of an amide bond between 2-aminoadamantane (B82074) and a derivative of pyridine-4-carboxylic acid. This reaction is a cornerstone of peptide and medicinal chemistry.

Amidation and Coupling Reaction Optimization

The direct amidation of 2-aminoadamantane with pyridine-4-carboxylic acid or its more reactive acyl chloride derivative, isonicotinoyl chloride, is the most common synthetic pathway. To facilitate this reaction and improve yields, various coupling agents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Optimization of these coupling reactions is a key focus in the synthesis of pyridine (B92270) carboxamide derivatives. nih.govnih.gov The choice of coupling agent, solvent, and temperature can significantly impact the reaction's efficiency and the purity of the final product. Cross-dehydrogenative coupling (CDC) reactions, mediated by agents like n-Bu4NI/K2S2O8, represent a newer approach to forming the C-N bond between aldehydes and amides, though their direct application to this specific compound is still under exploration. nih.gov

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent Category | Examples |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) |

| Phosphonium Salts | BOP reagent, PyBOP |

| Uranium Salts | HATU, HBTU |

| Others | Carbonyl diimidazole (CDI) |

Considerations for Reaction Conditions and Yield

The conditions for the synthesis of this compound must be carefully controlled to maximize the yield and minimize side reactions. The reaction is typically carried out in an inert, anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to prevent hydrolysis of the activated acid. The temperature is often kept low initially and then raised to room temperature to control the reaction rate. The addition of a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction, which drives the equilibrium towards product formation. Yields for this type of amidation can vary but are generally moderate to high, depending on the purity of the starting materials and the optimization of the reaction conditions.

Exploration of Novel Synthetic Approaches for this compound Analogues

The development of analogues of this compound is essential for exploring its structure-activity relationship (SAR). This involves modifying the adamantane (B196018) cage, the pyridine ring, and the carboxamide linker.

Chemo- and Regioselective Functionalization of the Adamantane Moiety

The adamantane cage, a bulky, lipophilic group, is a common scaffold in medicinal chemistry. nih.gov Its functionalization allows for the fine-tuning of a molecule's properties. Direct radical functionalization methods are at the forefront of achieving chemo- and regioselective modifications of the adamantane core. nih.gov

Oxidative Radical Carbonylation : This method allows for the introduction of carbonyl groups into the adamantane structure. For instance, using a phthalimide-N-oxyl (PINO) radical can generate adamantyl radicals that react with carbon monoxide to form acyl radicals, which can then be converted to carboxylic acids. nih.gov

Photocatalysis : Photoexcited catalysts can abstract a hydrogen atom from adamantane to generate an adamantyl radical. nih.gov This radical can then participate in various reactions, such as Giese additions, to introduce new functional groups. nih.gov

Metal-Free Oxidative Carbonylation : Reactions using reagents like di-tert-butyl peroxide (DTBP) in the presence of carbon monoxide can lead to the formation of ester-functionalized adamantanes. nih.gov

These methods offer pathways to selectively functionalize the tertiary (3°) and secondary (2°) positions of the adamantane cage, enabling the synthesis of a diverse range of analogues. nih.gov

Substituent Variation on the Pyridine Ring System

Modifying the pyridine ring is another key strategy for creating analogues. The electronic properties and substitution pattern of the pyridine ring can significantly influence the biological activity of the resulting compounds. nih.gov Synthetic strategies often involve starting with a pre-functionalized pyridine derivative or performing electrophilic or nucleophilic aromatic substitution on the pyridine ring of an intermediate.

For example, starting with substituted pyridine-dicarboxylic acids or aminopyridines allows for the introduction of various functional groups such as halogens, alkyls, or methoxy (B1213986) groups onto the pyridine core before the amidation step. nih.govrsc.org The synthesis of C-3-substituted pyridine-2,4-dicarboxylic acid derivatives has been reported as a way to generate novel inhibitors of human enzymes. nih.gov Such strategies could be adapted to produce a library of this compound analogues with diverse substituents on the pyridine ring. The synthesis of adamantane-containing hydrazone compounds with a pyridine arm has also been explored, offering another route for modification. nih.gov

Table 2: Potential Substitutions on the Pyridine Ring

| Position on Pyridine Ring | Potential Substituent | Synthetic Precursor Example |

| 2-position | Chloro, Methyl | 2-Chloro-4-pyridinecarboxylic acid |

| 3-position | Amino, Bromo | 3-Amino-4-pyridinecarboxylic acid |

| 5-position | Butyl, Chloro | 5-Butyl-2-pyridinecarboxylic acid nih.gov |

| 6-position | Dichloro | 2,6-Dichloronicotinic acid nih.gov |

Isosteric and Bioisosteric Modifications of the Carboxamide Linkage

The amide bond is a critical pharmacophore, but it can be susceptible to enzymatic hydrolysis. drughunter.com Replacing the carboxamide linkage with isosteres or bioisosteres—functional groups with similar steric and electronic properties—can lead to compounds with improved metabolic stability and pharmacokinetic profiles. drughunter.comnih.gov

1,3,4-Oxadiazoles : These heterocyclic rings can serve as amide isosteres. researchgate.net The synthesis of N-(5-aromatic-1,3,4-oxadiazol-2-yl)picolinamides has been achieved through condensation, oxidation, and acylation reactions, demonstrating the feasibility of incorporating this moiety. researchgate.net

Trifluoroethylamine : This group is a more recent bioisosteric replacement for amides. The electron-withdrawing nature of the trifluoromethyl group mimics the carbonyl and can enhance metabolic stability. drughunter.com

Other Isosteres : A variety of other functional groups have been investigated as carboxamide isosteres, including alkenes, ureas, and diazenes. nih.gov The choice of isostere depends on the desired properties of the final compound, such as hydrogen bonding capability and conformational rigidity. nih.gov

The exploration of these isosteric replacements is a sophisticated strategy in drug design to overcome the limitations of the traditional amide bond. nih.govnih.gov

Advanced Purification and Isolation Techniques for Research Applications

For research applications, obtaining this compound in high purity is crucial. This often requires a combination of purification techniques, especially to isolate the desired enantiomer, as 2-substituted adamantanes are chiral. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for purifying compounds on a milligram to gram scale. For this compound, reversed-phase HPLC is a common choice.

Chiral HPLC: Since this compound is a chiral molecule, separation of its enantiomers is often necessary for biological studies. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amides. researchgate.netnih.gov The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving good resolution. nih.gov

Recycling Preparative HPLC: For enantiomeric separations that are particularly challenging, recycling preparative HPLC can be employed. ymc.co.jpresearchgate.net In this technique, the sample is passed through the column multiple times, effectively increasing the column length and enhancing the separation between the enantiomers. This method can achieve high purity even when a single pass is insufficient for complete resolution. ymc.co.jp

Advanced Crystallization Methods

Crystallization is a fundamental technique for the purification of solid compounds. Advanced methods can be used to control crystal size, morphology, and polymorphic form, as well as to improve purity.

Recrystallization: This is the most common purification method for solid amides. nih.gov The choice of solvent is critical; solvents like acetonitrile, ethanol, or 1,4-dioxane (B91453) can be effective for recrystallizing amides. nih.gov The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Anti-Solvent Crystallization: In this method, a solvent in which the compound is poorly soluble (the anti-solvent) is added to a solution of the compound, inducing precipitation and crystallization. This technique provides good control over crystal size.

Co-crystallization: This technique involves crystallizing the target compound with a second, different molecule (a co-former) to form a new crystalline solid with potentially improved properties. The pyridine-4-carboxamide moiety is known to form co-crystals with various carboxylic acids through hydrogen bonding. nih.govacs.org This approach could be used not only for purification but also to modify the physicochemical properties of this compound.

A summary of advanced purification techniques is provided below:

| Technique | Principle | Application for this compound |

| Chiral Preparative HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of the (R)- and (S)-enantiomers. |

| Recycling Preparative HPLC | Multiple passes through the chromatographic column to enhance separation. | Resolution of enantiomers with low separation factors. ymc.co.jpresearchgate.net |

| Anti-Solvent Crystallization | Induction of crystallization by adding a solvent of poor solubility. | Control of particle size and morphology. |

| Seeding | Introduction of a seed crystal to guide crystallization. | Control of polymorphism and improvement of crystal quality. acs.org |

| Co-crystallization | Formation of a crystalline solid with a co-former. | Purification and modification of physicochemical properties. acs.org |

Advanced Structural Elucidation and Conformational Analysis

Solid-State Structural Characterization via X-ray Crystallography

A thorough search of scientific databases indicates that a single-crystal X-ray diffraction analysis for N-(2-adamantyl)pyridine-4-carboxamide has not been reported. While the crystal structure of a manganese (II) complex containing the isomeric N-(adamantan-1-yl)pyridine-4-carboxamide has been detailed, providing insights into its triclinic crystal system and hydrogen bonding, no such data is available for the 2-adamantyl variant. nih.gov

Solution-State Conformational Analysis via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectroscopic data for this compound, which would be crucial for understanding its structure and behavior in solution, is not available in the public domain. Standard 1D NMR (¹H and ¹³C) would be the first step in confirming the molecular structure, while advanced 2D techniques would offer deeper conformational insights.

Vibrational Spectroscopy for Molecular Interactions (FT-IR, Raman)

No specific Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound have been published. Vibrational spectroscopy is a key tool for identifying functional groups and probing molecular interactions. An FT-IR spectrum would be expected to show characteristic bands for the N-H stretch, the C=O (Amide I) stretch, and the N-H bend/C-N stretch (Amide II) of the carboxamide group, as well as vibrations associated with the pyridine (B92270) and adamantyl skeletons. This empirical data remains unreported for this specific compound.

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

Structural Confirmation via Accurate Mass Measurement

The primary step in the structural confirmation of this compound is the verification of its elemental formula, C₁₆H₂₀N₂O. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically with an error of less than 5 parts per million (ppm). In positive-ion mode electrospray ionization (ESI), the compound is expected to be observed as the protonated molecule, [M+H]⁺. The comparison between the experimentally measured mass and the theoretically calculated mass for this ion serves as conclusive evidence for the compound's identity.

| Ion Formula | Species | Theoretical Monoisotopic Mass (Da) | Typical Observed Mass Accuracy |

|---|---|---|---|

| C₁₆H₂₁N₂O⁺ | [M+H]⁺ | 257.16484 | < 5 ppm |

Fragmentation Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by inducing fragmentation of the isolated molecular ion. The resulting fragment ions are characteristic of the molecule's specific structural motifs. For this compound, the fragmentation is predicted to occur at the most labile bonds, primarily the amide linkage and the bonds within the adamantyl cage, leading to several key diagnostic ions.

The most anticipated fragmentation pathways include:

Formation of the Adamantyl Cation: Cleavage of the N-C bond between the amide nitrogen and the adamantyl group is expected to produce the highly stable 2-adamantyl cation. This fragment is often a dominant peak in the mass spectra of adamantane-containing compounds.

Amide Bond Cleavage: Fragmentation can occur on either side of the carbonyl group. Cleavage of the amide C-N bond can result in the formation of an isonicotinoyl cation.

Pyridine Ring Fragments: Subsequent fragmentation of the pyridine-containing ions can lead to smaller, characteristic ring fragments.

| Proposed Fragment | Ion Formula | Theoretical Monoisotopic Mass (m/z) | Origin |

|---|---|---|---|

| 2-Adamantyl cation | C₁₀H₁₅⁺ | 135.11683 | Cleavage of the N-adamantyl bond |

| Isonicotinoyl cation | C₆H₄NO⁺ | 106.02874 | Cleavage of the amide C-N bond |

| Protonated isonicotinamide | C₆H₇N₂O⁺ | 123.05529 | Cleavage of the N-adamantyl bond with hydrogen transfer |

| Pyridine cation radical | C₅H₅N⁺• | 79.04168 | Loss of CO from the isonicotinoyl cation |

Impurity Profiling

HRMS is a powerful tool for identifying and characterizing impurities that may be present in the final product, originating from starting materials, reagents, or side reactions during synthesis. A common synthetic route to this compound involves the coupling of a derivative of isonicotinic acid (such as isonicotinoyl chloride) with 2-aminoadamantane (B82074). HRMS can detect trace amounts of unreacted starting materials or potential by-products with high sensitivity and specificity. By generating a list of potential impurities and their exact masses, analysts can screen for their presence in the sample.

| Potential Impurity | Chemical Formula | Theoretical Monoisotopic Mass (Da) of [M+H]⁺ | Potential Origin |

|---|---|---|---|

| 2-Aminoadamantane | C₁₀H₁₈N⁺ | 152.14338 | Unreacted starting material |

| Isonicotinic acid | C₆H₆NO₂⁺ | 124.03931 | Unreacted starting material/hydrolysis product |

| N,N'-bis(2-adamantyl)phthalamide (from potential phthaloyl protection) | C₂₈H₃₇N₂O₂⁺ | 433.28496 | By-product from synthesis |

The ability of HRMS to provide exact mass measurements allows for the confident identification of these and other unexpected impurities, ensuring the purity and quality of the final compound.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of N-(2-adamantyl)pyridine-4-carboxamide at the electronic level.

Molecular Geometry, Electronic Structure, and Reactivity Descriptors

At present, specific peer-reviewed studies detailing quantum chemical calculations exclusively for this compound are not available in the public domain. However, computational studies on closely related pyridine (B92270) carboxamide derivatives provide a framework for the types of insights that could be obtained. For instance, DFT calculations would typically be employed to optimize the ground-state molecular geometry of this compound. This would reveal precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of its atoms.

From the optimized geometry, a range of electronic structure properties and reactivity descriptors could be calculated. These parameters are crucial for predicting the chemical behavior of the molecule. A representative table of such descriptors that would be sought in a typical computational study is provided below.

Table 1: Theoretical Reactivity Descriptors for this compound

| Descriptor | Symbol | Theoretical Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Ionization Potential | IP | The energy required to remove an electron from the molecule. |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness | η | A measure of the resistance of the molecule to change its electron distribution. |

| Chemical Softness | S | The reciprocal of chemical hardness, indicating higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. An MEP map for this compound would identify the electrophilic and nucleophilic sites, which are key to understanding its intermolecular interactions.

The map would display regions of negative electrostatic potential (typically colored in shades of red and yellow) and positive electrostatic potential (colored in shades of blue). The regions of negative potential, likely concentrated around the oxygen and nitrogen atoms of the carboxamide and pyridine moieties, would indicate areas susceptible to electrophilic attack and favorable for hydrogen bond accepting interactions. Conversely, regions of positive potential, expected around the hydrogen atoms of the amide group and the adamantyl cage, would signify sites prone to nucleophilic attack and hydrogen bond donation.

Conformational Landscape and Dynamic Behavior

The flexibility of the bond linking the adamantyl and pyridine carboxamide groups allows for multiple spatial orientations, or conformations. Understanding this conformational landscape is crucial as different conformers can exhibit distinct biological activities and physical properties.

Potential Energy Surface Exploration

A systematic exploration of the potential energy surface (PES) of this compound would be necessary to identify the most stable conformers. This is typically achieved by systematically rotating the rotatable bonds, such as the C-N bond of the amide linkage and the C-C bond connecting the adamantyl group, and calculating the corresponding energy at each step. The results would reveal the low-energy, and therefore more populated, conformations of the molecule.

Molecular Dynamics Simulations in Relevant Environments

While specific molecular dynamics (MD) simulations for this compound have not been reported, this technique would be invaluable for studying its dynamic behavior in different environments, such as in aqueous solution or within a biological membrane. MD simulations track the movements of atoms and molecules over time, providing insights into conformational changes, solvation effects, and interactions with surrounding molecules. Such simulations would offer a more realistic picture of the molecule's behavior compared to static quantum chemical calculations.

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

In the absence of published docking studies for this compound, we can outline the general approach. The three-dimensional structure of a target protein would be obtained from a repository like the Protein Data Bank. Docking software would then be used to fit the 3D structure of this compound into the active site of the target. The program would generate multiple possible binding poses and score them based on the predicted binding affinity.

The results of a molecular docking study would be presented in a table summarizing the predicted binding energies and identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. An example of how such data would be structured is provided below.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| 1 | -8.5 | Tyr123, Phe256, Leu301 | Hydrogen bond with Tyr123, π-π stacking with Phe256, Hydrophobic interaction with Leu301 |

| 2 | -8.2 | Val150, Ile200, Ser122 | Hydrophobic interactions with Val150 and Ile200, Hydrogen bond with Ser122 |

These computational predictions would provide valuable hypotheses about the potential biological targets of this compound and the molecular basis of its activity, guiding further experimental validation.

Table of Compound Names

| Compound Name |

|---|

Identification of Putative Binding Sites and Key Residue Interactions

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique helps in identifying putative binding sites and the key amino acid residues involved in forming stable complexes. For derivatives of this compound, docking studies are crucial for elucidating their mechanism of action.

In typical docking simulations, the bulky, lipophilic adamantyl cage of this compound is predicted to occupy a hydrophobic pocket within the target's binding site. The pyridine ring and carboxamide linker are often involved in more specific interactions. Studies on structurally related pyridine carboxamide derivatives have shown that the amide group is a key interaction point, frequently forming hydrogen bonds with amino acid residues. For example, the amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor nih.govnih.gov. The nitrogen atom in the pyridine ring can also function as a hydrogen bond acceptor.

Key residue interactions for similar scaffolds often involve:

Hydrogen Bonds: Interactions with residues such as Cysteine and Serine have been observed for the carboxamide moiety in related pyridine derivatives nih.gov.

Hydrophobic Interactions: The adamantyl group typically engages in van der Waals and hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, Valine, and Phenylalanine.

π-π Stacking: The pyridine ring may participate in π-π stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, and Histidine.

Elucidation of Binding Modes and Affinities in Theoretical Models

Beyond identifying binding sites, theoretical models elucidate the specific binding modes and estimate the binding affinity of a ligand. The binding mode refers to the precise three-dimensional arrangement of the ligand within the active site, including all its intermolecular interactions. Binding affinity is often quantified by a docking score, typically expressed in kcal/mol, which estimates the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction nih.gov.

For this compound and its derivatives, computational models can predict how substitutions on the pyridine or adamantyl moieties would affect the binding mode and affinity. For instance, adding a substituent that can form an additional hydrogen bond might lead to a more negative docking score and, hypothetically, greater biological activity. Molecular dynamics simulations can further refine these predictions by modeling the dynamic nature of the protein-ligand complex over time, providing a more accurate assessment of binding stability nih.gov.

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Adamantyl Cage | Hydrophobic / van der Waals | Leu, Val, Ile, Phe, Ala, Met |

| Carboxamide Linker (-CONH-) | Hydrogen Bonding | Ser, Thr, Cys, Asn, Gln, Asp, Glu, His |

| Pyridine Ring | π-π Stacking / Hydrogen Bonding (N atom) | Phe, Tyr, Trp, His / Ser, Thr |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for optimizing lead compounds and designing new molecules with enhanced potency.

Development of Ligand-Based and Structure-Based QSAR Models

QSAR models are mathematical equations that relate physicochemical properties or structural features (descriptors) of molecules to their activity.

Ligand-Based QSAR: This approach is used when the 3D structure of the biological target is unknown. It relies solely on the structures of a set of active and inactive molecules. For adamantane (B196018) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied nih.govnih.govmdpi.com. These methods generate 3D fields around the aligned molecules to represent their steric, electrostatic, and hydrophobic properties, which are then correlated with activity.

Structure-Based QSAR: When the target structure is known, descriptors can be derived from the ligand-receptor interactions observed in docking studies. This can lead to more robust and predictive models.

The statistical validity of a QSAR model is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a predictive model mdpi.com. For instance, QSAR studies on adamantyl-substituted quinolines against Mycobacterium tuberculosis have yielded statistically significant models that explain how steric and electrostatic properties influence antimycobacterial activity nih.gov.

| QSAR Method | Descriptor Type | Interpretation and Importance for Activity | Reference Example |

|---|---|---|---|

| CoMFA | Steric and Electrostatic Fields | Identifies regions where bulky groups or specific charge distributions increase or decrease activity. | Anti-influenza activity of aminoadamantane derivatives mdpi.com. |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor Fields | Provides a more detailed map of favorable and unfavorable regions for different physicochemical properties. | Anti-tuberculosis activity of 4-(adamantan-1-yl) quinolines nih.gov. |

| 2D-QSAR | Topological, Electronic, Physicochemical | Correlates whole-molecule properties (e.g., LogP, polar surface area) with biological activity. | Vasorelaxant activity of pyridine-3-carbonitriles rsc.org. |

Pharmacophore Hypothesis Generation and Validation

A pharmacophore is an abstract 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target and trigger a response. These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the ligand-binding site of a protein (structure-based) dovepress.com. For a series of this compound derivatives, a plausible pharmacophore hypothesis would likely include:

A hydrophobic (HY) feature corresponding to the adamantyl group.

A hydrogen bond acceptor (HBA) feature for the carbonyl oxygen of the amide.

A hydrogen bond donor (HBD) feature for the amide N-H.

An aromatic ring (AR) or HBA feature for the pyridine ring.

Once generated, the pharmacophore model is validated by its ability to distinguish between active and inactive compounds from a database. A validated model can then be used as a 3D query to screen large virtual libraries for novel molecules that match the pharmacophoric features and are therefore likely to be active.

In Silico ADME Prediction and Molecular Property Calculations (e.g., QikProp)

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME profiles are a major cause of failure in clinical trials schrodinger.com. In silico tools can predict these properties from a molecule's structure, allowing for early identification of potential liabilities.

Software such as Schrödinger's QikProp is widely used to calculate a range of pharmaceutically relevant descriptors. schrodinger.comresearchgate.net. These calculations help assess a compound's drug-likeness based on established criteria like Lipinski's Rule of Five. For this compound, these predictions can guide structural modifications to improve its pharmacokinetic profile. For example, if the predicted aqueous solubility (logS) is too low, chemists might introduce polar groups to the structure. Similarly, if the predicted brain-blood barrier permeability (logBB) is undesirable for the intended therapeutic application, modifications can be made to alter the molecule's polarity and size.

Below is a table of representative ADME properties calculated for the parent compound this compound.

| Property | Predicted Value | Acceptable Range for Drug-Likeness | Significance |

|---|---|---|---|

| Molecular Weight (MW) | 268.37 | < 500 | Influences size and diffusion. |

| Octanol/Water Partition Coefficient (QPlogPo/w) | 3.1 | -2.0 to 6.5 | Measures lipophilicity, affects absorption and distribution. |

| Aqueous Solubility (QPlogS) | -4.0 | -6.5 to 0.5 | Crucial for absorption and formulation. |

| Predicted Caco-2 Cell Permeability (nm/sec) | >500 | <25 (poor), >500 (great) | Indicates intestinal absorption potential. |

| Brain/Blood Partition Coefficient (QPlogBB) | -0.5 | -3.0 to 1.2 | Predicts ability to cross the blood-brain barrier. |

| Human Oral Absorption (%) | >80% | >80% (high) | Estimates bioavailability after oral administration. |

| Topological Polar Surface Area (TPSA) | 52.9 Ų | 7.0 to 140.0 Ų | Relates to membrane permeability and oral bioavailability mdpi.com. |

| Number of H-bond Donors | 1 | ≤ 5 (Lipinski's Rule) | Influences solubility and membrane permeability. |

| Number of H-bond Acceptors | 2 | ≤ 10 (Lipinski's Rule) | Influences solubility and membrane permeability. |

Investigation of Biological Target Interactions and Mechanistic Insights in Vitro Focus

Enzyme Inhibition Studies (in vitro biochemical assays)

There is no specific information available in the reviewed literature regarding the in vitro enzyme inhibition properties of N-(2-adamantyl)pyridine-4-carboxamide.

Kinetic Characterization and Inhibitory Mechanisms

No studies detailing the kinetic characterization or the inhibitory mechanisms of this compound against any specific enzyme have been identified.

Identification of Specific Enzyme Targets Modulated by the Compound

Research has not yet identified any specific enzyme targets that are modulated by this compound.

Receptor Binding and Modulation Profiling (in vitro assays)

Specific data from in vitro receptor binding and modulation profiling for this compound is not present in the current body of scientific literature.

Ligand-Receptor Binding Affinity Determinations

There are no published studies that have determined the ligand-receptor binding affinities of this compound for any receptor.

Functional Assays for Agonism, Antagonism, or Allosteric Modulation

No functional assays have been reported that characterize this compound as an agonist, antagonist, or allosteric modulator of any receptor.

Cellular Pathway Modulation and Phenotypic Screening (in vitro cell lines)

While phenotypic screening is a common method for drug discovery, specific data from such screens or from studies on cellular pathway modulation using this compound in in vitro cell lines has not been published.

Analysis of Cellular Responses and Signaling Cascades

Detailed in vitro studies specifically elucidating the cellular responses and signaling cascades initiated by this compound are not extensively available in the current body of scientific literature. However, research on structurally related adamantane-containing compounds provides some context for potential biological effects. For instance, certain N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones containing an adamantyl moiety have been shown to induce changes in the cell cycle of cancer cell lines. nih.gov These related compounds caused a reduction in the number of cells in the S phase and an increase in the G0/G1 or G2/M phases, suggesting a potential for cell cycle arrest. nih.gov It is important to note that these findings are for pyridin-4-one derivatives and not for pyridine-4-carboxamides, and therefore direct extrapolation of these specific cellular responses to this compound cannot be definitively made without further targeted research.

Evaluation of Antimicrobial and Antifungal Activities (in vitro, non-clinical)

The antimicrobial and antifungal potential of this compound can be inferred from studies on analogous structures containing either the adamantane (B196018) group or the pyridine-4-carboxamide core. The adamantane moiety is known to increase lipophilicity, which can enhance the ability of a compound to penetrate microbial cell membranes. nih.govmdpi.com

Studies on N-(1-adamantyl)carbothioamides, which are structurally similar, have demonstrated marked activity against Gram-positive bacteria, although they lacked significant antifungal activity. nih.gov Conversely, other adamantane derivatives, such as N'-heteroarylidene-1-adamantylcarbohydrazides, have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. mdpi.com

Furthermore, derivatives of pyridine-4-carbohydrazide, a core related to pyridine-4-carboxamide, have shown potent in vitro activity against various mycobacterial strains, including drug-susceptible and multidrug-resistant Mycobacterium tuberculosis. nih.govrsc.org These compounds, however, showed low to no activity against Gram-negative bacteria or other fungi, indicating a degree of selectivity for mycobacteria. nih.govrsc.org

The following table summarizes the in vitro antimicrobial activity of various adamantane and pyridine (B92270) carboxamide derivatives against a selection of microorganisms.

Table 1: In Vitro Antimicrobial and Antifungal Activity of Related Adamantane and Pyridine Carboxamide Derivatives

| Compound Type | Test Organism | Activity Level | Reference(s) |

|---|---|---|---|

| N-(1-Adamantyl)carbothioamides | Gram-positive bacteria | Marked activity | nih.gov |

| N-(1-Adamantyl)carbothioamides | Gram-negative bacteria | Weak to moderate activity | nih.gov |

| N-(1-Adamantyl)carbothioamides | Fungi | Inactive | nih.gov |

| N'-Heteroarylidene-1-adamantylcarbohydrazides | Gram-positive bacteria | Good activity | mdpi.com |

| N'-Heteroarylidene-1-adamantylcarbohydrazides | Gram-negative bacteria | Broad-spectrum activity | mdpi.com |

| N'-Heteroarylidene-1-adamantylcarbohydrazides | Candida albicans | Potent activity | mdpi.com |

| Pyridine-4-carbohydrazide derivatives | Mycobacterium tuberculosis | Potent activity (MIC ≤0.25 µM) | nih.govrsc.org |

| Pyridine-4-carbohydrazide derivatives | Mycobacterium kansasii | Effective (MICs ≤1 µM) | nih.gov |

| Pyridine-4-carbohydrazide derivatives | Gram-positive bacteria | Low inhibition | nih.govrsc.org |

| Pyridine-4-carbohydrazide derivatives | Gram-negative bacteria & Fungi | Inactive | nih.govrsc.org |

Structure-Activity Relationship (SAR) Studies for Biological Activity

Correlation of Structural Modifications with Observed Biological Effects

The structure-activity relationship (SAR) for this compound is largely dictated by its three main components: the adamantyl group, the carboxamide linker, and the pyridine ring. The adamantyl group is a bulky, highly lipophilic moiety that is a popular feature in the design of inhibitors for various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov The incorporation of this group can significantly influence the pharmacokinetic properties of a molecule. nih.govmdpi.com

In a series of adamantyl carboxamide and acetamide (B32628) derivatives designed as 11β-HSD1 inhibitors, modifications to the adamantyl group and the aromatic region of the molecule led to the discovery of potent inhibitors. nih.gov This suggests that the nature of the group attached to the adamantyl moiety is crucial for activity. For other classes of compounds, such as pyrimidine-4-carboxamides, larger N-alkyl groups on the carboxamide have been shown to be well-tolerated and can even increase activity, though often with an increase in lipophilicity. nih.gov

For pyridine derivatives in general, the position and nature of substituents on the pyridine ring are known to have a significant impact on their biological activities. researchgate.net In some instances, the presence of bulky groups can lead to a decrease in activity, potentially due to steric hindrance at the target binding site. nih.gov

Identification of Key Pharmacophoric Elements for Target Interaction

Based on SAR studies of related compounds, several key pharmacophoric elements can be identified for the interaction of this compound with biological targets.

The Adamantyl Cage: This bulky, hydrophobic group is a critical pharmacophoric feature. It is likely involved in hydrophobic interactions within a corresponding pocket of a biological target. nih.gov Its rigidity also helps to lock the molecule into a specific conformation, which can be favorable for binding.

The Carboxamide Linker: The amide group (-CONH-) is a crucial linker that can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for key interactions with amino acid residues in a target protein, helping to anchor the molecule in the binding site. mdpi.com

The Pyridine Ring: The pyridine ring serves as an aromatic scaffold. The nitrogen atom within the ring can act as a hydrogen bond acceptor and can also be involved in π-π stacking interactions with aromatic amino acid residues of a target protein. nih.govmdpi.com The position of the nitrogen atom is critical; in this case, the carboxamide is at the 4-position, which dictates the geometry of the molecule and the directionality of its potential interactions.

The following table outlines the key pharmacophoric elements and their likely roles in target interaction based on data from related compounds.

Table 2: Key Pharmacophoric Elements and Their Postulated Roles in Biological Activity

| Pharmacophoric Element | Structural Feature | Likely Role in Target Interaction | Reference(s) |

|---|---|---|---|

| Hydrophobic Anchor | Adamantyl group | Occupies a hydrophobic pocket; provides conformational rigidity. | nih.gov |

| Hydrogen Bonding Moiety | Carboxamide linker (-CONH-) | Acts as a hydrogen bond donor and acceptor. | mdpi.com |

| Aromatic Scaffold & H-bond Acceptor | Pyridine ring | Participates in π-π stacking; nitrogen atom acts as a hydrogen bond acceptor. | nih.govmdpi.com |

Advanced Pre Formulation Characterization and Early Drug Discovery Insights Non Clinical Focus

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In vitro ADME studies are fundamental in early drug discovery to predict a compound's pharmacokinetic behavior in vivo. These assays help identify potential liabilities such as poor absorption or rapid metabolism, allowing for early optimization of drug candidates.

Membrane Permeability Studies (e.g., Caco-2, PAMPA assays)

Assessing membrane permeability is crucial for predicting the oral absorption of a potential drug molecule. The two most common in vitro models for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

The PAMPA model provides a rapid, high-throughput method to evaluate a compound's passive diffusion across an artificial lipid membrane. nih.govnih.gov This assay helps to quickly screen compounds based on their intrinsic permeability, which is a key determinant of their ability to cross the gastrointestinal barrier. nih.gov

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human drug absorption. nih.gov It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters, thus mimicking the intestinal epithelium. nih.govnih.gov This model can assess not only passive diffusion but also active transport mechanisms, including both absorptive and secretory (efflux) pathways. nih.gov The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, medium, or high absorption potential. nih.gov

Specific experimental data regarding the Caco-2 or PAMPA permeability of N-(2-adamantyl)pyridine-4-carboxamide are not publicly available in the reviewed literature. Such studies would be required to determine its potential for oral absorption.

Metabolic Stability in Microsomal and Hepatocyte Systems (in vitro)

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. In vitro assays using liver subcellular fractions (microsomes, S9) or intact cells (hepatocytes) are standard methods for evaluating a compound's susceptibility to metabolism. springernature.comsemanticscholar.org

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain the majority of the Cytochrome P450 (CYP450) enzymes, which are responsible for Phase I (oxidative) metabolism. semanticscholar.org Microsomal stability assays are cost-effective and suitable for high-throughput screening to determine a compound's intrinsic clearance by Phase I enzymes. semanticscholar.orgnih.gov

The results are typically reported as the percentage of the parent compound remaining over time or as an in vitro half-life (t½). nih.gov While a related carboxamide was shown to be stable in rat liver microsomes, specific data on the metabolic stability of this compound in human microsomal or hepatocyte systems is not documented in the available scientific literature. nih.gov

| System | Species | Incubation Time (min) | % Parent Compound Remaining (Example) | In Vitro Half-Life (t½, min) (Example) |

|---|---|---|---|---|

| Liver Microsomes | Human | 60 | Data Not Available | Data Not Available |

| Hepatocytes | Human | 120 | Data Not Available | Data Not Available |

| Liver Microsomes | Rat | 60 | Data Not Available | Data Not Available |

Note: The table above illustrates the typical data generated from metabolic stability studies. No experimental values for this compound were found in the public domain.

Cytochrome P450 Inhibition Profiling (in vitro)

Cytochrome P450 (CYP450) enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions (DDIs). nih.gov In vitro CYP inhibition assays are therefore essential for assessing the DDI potential of a new chemical entity. These assays measure the concentration of a test compound required to inhibit the activity of major CYP isoforms by 50% (IC50 value). bioivt.comdoi.org

The primary human CYP isoforms evaluated include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of the vast majority of clinically used drugs. doi.org The assays are typically performed using pooled human liver microsomes and isoform-specific probe substrates. nih.gov A compound with a low IC50 value for a particular CYP enzyme is more likely to cause clinically relevant DDIs if co-administered with other drugs metabolized by that same enzyme. doi.org The pyridine (B92270) moiety is known to be present in some CYP inhibitors, making this assessment particularly relevant. sigmaaldrich.com

A detailed Cytochrome P450 inhibition profile for this compound has not been reported in the surveyed scientific literature.

| CYP450 Isoform | Probe Substrate (Example) | IC50 (µM) for this compound |

|---|---|---|

| CYP1A2 | Phenacetin | Data Not Available |

| CYP2C9 | Diclofenac | Data Not Available |

| CYP2C19 | S-Mephenytoin | Data Not Available |

| CYP2D6 | Dextromethorphan | Data Not Available |

| CYP3A4 | Midazolam / Testosterone | Data Not Available |

Note: The table lists the key CYP450 enzymes typically screened during in vitro safety profiling. IC50 values for this compound are not publicly available.

Plasma Protein Binding Determinations (in vitro)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly affects its pharmacokinetic and pharmacodynamic properties. nih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its therapeutic target. In vitro methods like equilibrium dialysis or ultrafiltration are used to determine the percentage of a compound bound to plasma proteins. nih.govnih.gov For instance, the related adamantane-containing drug, amantadine, was found to be approximately 67% bound to plasma proteins in vitro. nih.gov

The specific in vitro plasma protein binding characteristics of this compound have not been determined in the reviewed sources.

Solid-State Chemistry and Crystallization Studies (for materials science/formulation understanding)

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and bioavailability. Crystallization studies are performed to understand and control these properties.

Polymorphic Form Screening and Characterization

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. nih.gov Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability, which can impact drug product performance. Therefore, comprehensive polymorphic screening is a critical step in pharmaceutical development.

While no crystallographic data or polymorphism studies for this compound were found, a study on its isomer, N-(adamantan-1-yl)pyridine-4-carboxamide , provides insight into the types of structures this class of molecules can form. nih.gov In that study, the 1-adamantyl isomer was used to synthesize a manganese(II) coordination complex, trans-tetrakis[N-(adamantan-1-yl)pyridine-4-carboxamide]dichloridomanganese(II). nih.gov X-ray diffraction analysis revealed a triclinic crystal system for this complex, with the organic ligands linked into chains via hydrogen bonding. nih.gov Such studies are vital for understanding the intermolecular interactions that govern crystal packing, which is a key factor in polymorphism. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | [MnCl₂(C₁₆H₂₀N₂O)₄]·2C₁₆H₂₀N₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.189 (4) |

| b (Å) | 11.571 (4) |

| c (Å) | 16.921 (6) |

| α (°) | 86.122 (9) |

| β (°) | 83.605 (9) |

| γ (°) | 84.094 (10) |

| Volume (ų) | 2162.0 (13) |

Source: nih.gov. Note: This data is for a metal complex of the N-(adamantan-1-yl) isomer, not this compound.

Co-crystallization and Salt Form Development

Following a comprehensive review of publicly available scientific literature, including scholarly articles, patent databases, and chemical repositories, no specific research findings or data pertaining to the co-crystallization or salt form development of the chemical compound this compound were identified.

The exploration of co-crystals and pharmaceutical salts is a critical step in drug development, aimed at optimizing the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, stability, and bioavailability. nih.govlookchem.com This process involves screening the API with a variety of pharmaceutically acceptable co-formers or counterions to form new crystalline structures. lookchem.com

While general principles of co-crystallization and salt formation are well-established in pharmaceutical sciences, the successful application of these techniques is highly specific to the individual API. nih.govlookchem.com The molecular structure of this compound, featuring a bulky, lipophilic adamantyl group and a pyridine-4-carboxamide moiety capable of hydrogen bonding, suggests that it may be amenable to the formation of co-crystals or salts. For instance, the pyridine nitrogen provides a site for salt formation with acidic counterions, and the amide group can participate in hydrogen bonding, a key interaction in the formation of co-crystals.

However, without experimental data from studies conducted specifically on this compound, any discussion of its potential co-crystals or salts would be purely speculative. Detailed research findings, including the selection of co-formers or counterions, methods of preparation, and characterization data (such as melting points, solubility, and crystal structure), are not available in the public domain.

Therefore, the generation of data tables and a detailed discussion of research findings on the co-crystallization and salt form development of this compound is not possible at this time.

Emerging Research Directions and Future Perspectives

Application of N-(2-adamantyl)pyridine-4-carboxamide as a Chemical Probe

The development of chemical probes is crucial for understanding complex biological systems. The this compound scaffold is a promising candidate for the design of such probes, particularly fluorescent probes. For instance, related structures, such as N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, have been successfully developed as fluorescent probes to detect cannabinoid receptor subtype 2 (CB2R), which is a biomarker for inflammation-based diseases. nih.gov These probes, spanning from the green to the near-infrared spectrum, have demonstrated high affinity and selectivity for their targets. nih.gov

Given these precedents, this compound could potentially be modified to create novel fluorescent probes. The adamantane (B196018) group offers a lipophilic anchor, which can facilitate membrane permeability, while the pyridine (B92270) ring can be functionalized to modulate the photophysical properties of the molecule. The carboxamide linkage provides a stable connection between these two key fragments. Future research could focus on synthesizing derivatives of this compound with appended fluorophores to target specific enzymes or receptors, thereby enabling real-time imaging and mechanistic studies in cellular environments.

| Probe Type | Potential Target | Rationale |

| Fluorescent Probe | Kinases, GPCRs | Adamantane for membrane interaction, pyridine for fluorescence modulation. |

| Affinity-Based Probe | Drug-binding pockets | Adamantane moiety can occupy hydrophobic pockets in target proteins. |

| Photoaffinity Label | Covalent modification of targets | Introduction of a photoreactive group to the scaffold. |

Design of Hybrid Molecules Incorporating the this compound Scaffold

The concept of hybrid molecules, which combine two or more pharmacophores to create a single entity with enhanced or multiple activities, is a growing area in drug discovery. The this compound scaffold is an excellent platform for designing such hybrids. The adamantane moiety is a well-established pharmacophore known to improve metabolic stability and blood-brain barrier permeability. nih.gov

For example, myrtenal-adamantane conjugates have been synthesized to leverage the neuroprotective properties of myrtenal (B1677600) and the favorable pharmacokinetic profile of adamantane. nih.gov Similarly, the this compound scaffold could be linked to other bioactive molecules to create novel therapeutics. The pyridine ring offers a convenient point for chemical modification, allowing for the attachment of various functional groups or other drug molecules.

Table of Potential Hybrid Molecule Components with this compound:

| Bioactive Moiety | Therapeutic Area | Potential Benefit of Hybridization |

| Antiviral Agent | Infectious Diseases | Enhanced activity and improved resistance profile. |

| Kinase Inhibitor | Oncology | Increased potency and selectivity. |

| Neuroprotective Agent | Neurodegenerative Diseases | Improved CNS penetration and efficacy. nih.gov |

Development of Advanced Bioanalytical Methods for Mechanistic Studies

A thorough understanding of the mechanism of action of this compound and its derivatives requires the application and development of advanced bioanalytical methods. Techniques such as X-ray crystallography can provide detailed insights into the three-dimensional structure of the molecule and its interactions with biological targets. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the conformation and dynamics of the compound in solution. evitachem.com

For mechanistic studies at the cellular level, techniques like fluorescence microscopy, employing probes derived from the this compound scaffold as discussed in section 7.1, would be invaluable. Furthermore, mass spectrometry-based approaches can be used to identify metabolites and study the compound's metabolic fate. The development of specific immunoassays or receptor-binding assays would also be crucial for quantifying the compound's interaction with its biological targets.

| Analytical Technique | Information Gained |

| X-ray Crystallography | Precise molecular structure and binding mode. mdpi.com |

| NMR Spectroscopy | Conformational analysis and dynamics in solution. evitachem.com |

| Fluorescence Microscopy | Cellular localization and target engagement. |

| Mass Spectrometry | Metabolite identification and pharmacokinetic profiling. |

Challenges and Opportunities in Adamantane-Containing Compound Research

The field of adamantane-containing compounds presents both significant challenges and exciting opportunities. One of the primary challenges is the synthesis and functionalization of the adamantane cage, which can be complex and costly. Furthermore, the high lipophilicity conferred by the adamantane group can sometimes lead to poor aqueous solubility, which needs to be carefully balanced during drug design. researchgate.net

Despite these challenges, the opportunities are vast. The rigid and three-dimensional nature of the adamantane scaffold allows for precise spatial positioning of substituents, which can lead to highly selective and potent interactions with biological targets. researchgate.net This "escape from flatland" is a key strategy in modern drug discovery to explore novel chemical space. researchgate.net There is also growing interest in adamantane-type clusters for applications in materials science, such as nonlinear optics. rsc.org The continued exploration of adamantane-containing compounds like this compound is therefore likely to yield novel therapeutics and advanced materials.

Q & A

What are the established synthetic routes for N-(2-adamantyl)pyridine-4-carboxamide, and how are intermediates characterized?

Basic Research Focus

A common synthetic approach involves coupling pyridine-4-carboxylic acid derivatives with 2-adamantylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. Post-synthesis, intermediates are purified via column chromatography and characterized using FT-IR (to confirm amide bond formation at ~1680 cm⁻¹), / NMR (to verify adamantane proton environments at δ 1.6–2.1 ppm), and mass spectrometry (to confirm molecular ion peaks) . For derivatives, substituents like fluoro or iodo groups require careful optimization of reaction stoichiometry to avoid side products .

How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound complexes?

Advanced Research Focus

SC-XRD is critical for determining molecular conformation and supramolecular interactions. For example, in manganese(II) complexes of N-(adamantyl)pyridine-4-carboxamide, the asymmetric unit revealed hydrogen-bonding networks between the amide group and chloride ions, stabilized by π-π stacking of pyridine rings. Refinement using SHELXL (with R factor < 0.08) and validation via ORTEP-3 for thermal ellipsoid visualization are essential to address disorder in adamantane moieties . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

What computational strategies are used to correlate structural features of N-(adamantyl)pyridine-4-carboxamide derivatives with biological activity?

Advanced Research Focus

3D-QSAR models (e.g., using VLife MDS) align derivatives like N-[2-(aryl)thiazolidin-3-yl]pyridine-4-carboxamide based on steric, electrostatic, and hydrophobic fields. Partial Least Squares (PLS) regression links molecular descriptors (e.g., logP, polar surface area) to anti-inflammatory IC values. Energy minimization with MMFF94 force fields ensures conformational stability, while cross-validation (q > 0.6) confirms predictive accuracy . Dock studies with COX-2 (PDB: 3LN1) further validate binding modes of adamantyl groups in hydrophobic pockets .

How are spectroscopic and crystallographic data reconciled when structural contradictions arise?

Advanced Research Focus

Discrepancies between NMR (solution state) and SC-XRD (solid state) data often stem from conformational flexibility. For example, NMR may show dynamic averaging of adamantane protons, while SC-XRD captures a static conformation. Use variable-temperature NMR to probe energy barriers for rotation. If crystallographic data suggests hydrogen bonding absent in solution, conduct FT-IR in both solid and solution phases to confirm environment-dependent interactions .

What in vitro and in vivo models are suitable for evaluating the antitubercular activity of this compound derivatives?

Advanced Research Focus

In vitro assays against Mycobacterium tuberculosis H37Rv (MIC determination via microplate Alamar Blue assay) are standard. For derivatives like N-(4-oxo-2-phenylquinazolin-3-yl)pyridine-4-carboxamide, MIC values < 1 µg/mL suggest potent activity. In vivo efficacy is tested in murine models using aerosol infection; pharmacokinetic parameters (e.g., C and t) are monitored via HPLC-MS. Toxicity screening in HepG2 cells (CC > 50 µM) ensures selectivity .

How do hydrogen-bonding networks influence the supramolecular assembly of N-(adamantyl)pyridine-4-carboxamide in coordination complexes?

Advanced Research Focus

In Mn(II) complexes, the amide N–H acts as a hydrogen-bond donor to chloride ions, while the pyridine N interacts with adjacent adamantyl C–H groups, forming a 3D network. Hirshfeld surface analysis (via CrystalExplorer) quantifies interactions, showing ~12% contribution from H-bonding. This assembly enhances thermal stability (decomposition >250°C) and influences solubility .

What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Basic Research Focus

Scale-up issues include poor solubility of adamantyl intermediates and exothermic coupling reactions. Strategies:

- Use DMF or DMSO as high-boiling solvents to enhance solubility.

- Employ dropwise addition of coupling agents to control exotherms.

- Optimize recrystallization (e.g., ethanol/water mixtures) for >95% purity. LC-MS monitors batch consistency .

How are metabolic stability and bioavailability predicted for adamantyl-containing carboxamide derivatives?

Advanced Research Focus

In silico tools (e.g., SwissADME) predict logP (2.5–3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s). In vitro microsomal stability assays (human liver microsomes, NADPH cofactor) assess t. For derivatives like AS703026 (a MEK inhibitor), aqueous solubility (<1 mg/mL in water) necessitates formulation with cyclodextrins or lipid nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.